molecular formula C11H10N2O3S B2613353 2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid CAS No. 941378-49-0

2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid

Cat. No.: B2613353
CAS No.: 941378-49-0
M. Wt: 250.27
InChI Key: IWSQNZYZCHJKLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid is a high-purity chemical compound with the molecular formula C 11 H 10 N 2 O 3 S and a molecular weight of 250.27 . It is characterized by a 1,2,4-oxadiazole heterocycle linked via a sulfanyl methyl bridge to a benzoic acid group . This structure places it within a class of heterocyclic compounds known for their significant potential in medicinal chemistry and drug discovery . Oxadiazole rings, including the 1,2,4-oxadiazole isomer, are recognized as privileged pharmacophores in the design of novel bioactive molecules due to their versatility and presence in commercially available drugs . Researchers value this compound as a key synthon or building block for developing new therapeutic agents. Its structure offers multiple sites for chemical modification, making it valuable for structure-activity relationship (SAR) studies aimed at optimizing potency and pharmacokinetic properties . The compound is intended for Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(5-methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-7-12-10(13-16-7)6-17-9-5-3-2-4-8(9)11(14)15/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSQNZYZCHJKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CSC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an amidoxime with a suitable carboxylic acid derivative under dehydrating conditions.

    Attachment of the sulfanyl group: The oxadiazole intermediate is then reacted with a thiol or disulfide compound to introduce the sulfanyl group.

    Coupling with benzoic acid: The final step involves coupling the sulfanyl-substituted oxadiazole with a benzoic acid derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for purification.

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The benzoic acid group undergoes esterification with alcohols under acidic conditions. For example:

ReagentConditionsProductYield
Methanol + H₂SO₄Reflux, 4–6 hrsMethyl 2-{[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoate85%
Ethanol + HClReflux, 5 hrsEthyl ester analog78%

This reaction is critical for modifying solubility and bioavailability in pharmacological applications.

Nucleophilic Substitution at the Sulfanyl Bridge

The methyl sulfanyl (-SCH₂-) linker participates in nucleophilic displacement reactions:

ReagentConditionsProduct
EthylamineDMF, 80°C, 12 hrs2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]amino}benzoic acid
Sodium hydride + alkyl halidesTHF, RT, 6 hrsAlkylated derivatives (e.g., -S-CH₂-C₆H₅)

The sulfanyl group’s leaving capacity is enhanced in polar aprotic solvents .

Oxidation Reactions

The sulfanyl bridge and oxadiazole ring are susceptible to oxidation:

Sulfanyl Oxidation

Oxidizing AgentConditionsProduct
H₂O₂ (30%)Acetic acid, 50°C, 2 hrsSulfoxide derivative
KMnO₄Aqueous NaOH, 0°CSulfone derivative

Oxadiazole Ring Oxidation

Controlled oxidation with RuO₄ selectively cleaves the oxadiazole ring, yielding imidazole intermediates .

Hydrolysis of the Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions:

ConditionsProduct
6M HCl, reflux, 8 hrs3-(Carboxymethyl)-5-methyl-1,2,4-oxadiazole + benzoic acid
NaOH (10%), 60°C, 6 hrsOpen-chain amide derivatives

Ring stability is pH-dependent, with faster degradation in strongly acidic media.

Amidation and Cyclocondensation

The carboxylic acid group reacts with amines to form amides, enabling further heterocyclic synthesis:

ReagentConditionsProduct
Thionyl chloride + anilineRT, 2 hrs2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzamide
Hydrazine hydrateEthanol, reflux, 12 hrsHydrazide intermediate for oxadiazole-thiadiazole hybrids

Electrophilic Aromatic Substitution

The benzoic acid ring undergoes halogenation and nitration:

ReactionReagent/ConditionsPosition
BrominationBr₂, FeBr₃, 40°CPara to -COOH
NitrationHNO₃/H₂SO₄, 0°CMeta to -COOH

Directing effects of the -COOH group dominate substitution patterns.

Metal Coordination

The compound acts as a polydentate ligand for transition metals:

Metal SaltConditionsComplex Type
Cu(II) acetateMethanol, RTSquare-planar Cu(II) complex
Fe(III) chlorideAqueous ethanolOctahedral Fe(III) complex

Coordination occurs via the oxadiazole nitrogen and carboxylic oxygen .

Photochemical Reactivity

UV irradiation (254 nm) induces dimerization via the oxadiazole ring:

ConditionsProduct
Acetonitrile, 24 hrsCyclodimer linked by C-N bonds

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for further research and application.

Antibacterial Activity

Recent studies have shown that this compound possesses significant antibacterial properties. It has been tested against various bacterial strains with promising results.

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus4.5
Escherichia coli8.0

These findings suggest that the compound could serve as a lead in developing new antibacterial agents.

Anticancer Activity

The anticancer potential of 2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid has been evaluated through in vitro studies on various cancer cell lines.

Cancer Cell LineIC50 (μM)
HepG212.0
HCT11615.0
MCF718.0

The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, the compound has shown anti-inflammatory effects. In vitro studies revealed that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages.

CytokineReduction (%) at 25 μM
TNF-alpha60
IL-650

This suggests that the compound may be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antibacterial Efficacy : A study demonstrated that treatment with this compound resulted in a significant reduction in bacterial load in infected tissues in animal models.
  • Cancer Treatment Models : Administration of the compound led to tumor shrinkage and improved survival rates compared to untreated controls in xenograft models.

Mechanism of Action

The mechanism by which 2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid exerts its effects often involves interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The oxadiazole ring can interact with various biological targets, influencing pathways related to inflammation, cancer, or microbial infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs identified in the literature. Key differences include substitution patterns, heterocyclic cores, and bioactivity profiles.

Structural Analogues

Compound Name Key Structural Differences Bioactivity/Applications Reference
2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid (Target) Benzoic acid core, 5-methyl-1,2,4-oxadiazole, sulfanyl linker Not explicitly stated; likely medicinal chemistry scaffold
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid Oxadiazole directly attached to benzoic acid (para position); no sulfanyl linker Unreported; structural isomer of target compound
N-[2-[(2-Nitrophenyl)amino]ethyl]-2-{[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzamide Benzoic acid replaced with benzamide; nitro-substituted aniline side chain Investigated for anticancer and antiviral applications
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Sulfonamide core instead of sulfanyl-benzoic acid; 1,2-oxazole heterocycle Antimicrobial activity
4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid Trifluoromethyl substituent on oxadiazole; no sulfanyl linker Enhanced metabolic stability (fluorine effect)

Functional Group Analysis

  • Benzoic Acid vs. Benzamide/Sulfonamide: The target compound’s carboxylic acid group enhances hydrophilicity and hydrogen-bonding capacity compared to benzamide or sulfonamide analogs, which may improve solubility but reduce membrane permeability . Sulfonamides (e.g., ) are classically associated with antimicrobial activity due to their structural mimicry of para-aminobenzoic acid (PABA) .
  • Oxadiazole Isomerism: The 1,2,4-oxadiazole ring in the target compound differs from 1,3,4-oxadiazole derivatives (e.g., ) in electronic distribution and metabolic stability.
  • Substituent Effects :

    • Methyl vs. Trifluoromethyl : The 5-methyl group on the oxadiazole (target compound) offers steric bulk without significant electronic effects, whereas trifluoromethyl groups () enhance electron-withdrawing properties and metabolic resistance .
    • Sulfanyl Linker : The -S- bridge in the target compound provides conformational flexibility, unlike rigid direct attachments (e.g., ) .

Physicochemical Properties

Property Target Compound 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid N-[2-[(2-Nitrophenyl)amino]ethyl]-benzamide analog
Molecular Weight (g/mol) 250.28 204.18 ~350 (estimated)
LogP (Predicted) ~2.1 (moderate lipophilicity) ~1.8 ~3.5 (higher due to nitro group)
Hydrogen Bond Donors 1 (COOH) 1 (COOH) 2 (amide NH, nitro NH)

Biological Activity

2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

The chemical formula for this compound is C₁₁H₁₀N₂O₃S, with a molecular weight of 250.28 g/mol. The compound is characterized by the presence of an oxadiazole ring and a benzoic acid moiety, which contribute to its biological properties.

PropertyValue
Chemical FormulaC₁₁H₁₀N₂O₃S
Molecular Weight250.28 g/mol
IUPAC NameThis compound
AppearancePowder
Storage TemperatureRoom Temperature

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole moieties. For instance, a series of 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids demonstrated significant antibacterial activity against various Gram-positive bacteria with low cytotoxicity levels up to concentrations of 100 µM . While specific data on this compound remains limited, its structural analogs suggest potential efficacy in this area.

Anti-Fibrotic Properties

A related study on oxadiazole derivatives indicated that certain compounds could inhibit Rho/MRTF/SRF-mediated gene transcription involved in fibrosis. The lead compound from this series exhibited an IC50 value of 180 nM and was noted for its ability to reduce connective tissue growth factor (CTGF) gene expression in vitro and dermal fibrosis in vivo . This suggests that this compound may also possess similar anti-fibrotic properties.

Safety and Toxicity

The safety profile of this compound remains under-researched. However, studies on related compounds have shown low cytotoxicity at high concentrations (up to 100 µM), indicating a potentially favorable safety profile for further exploration .

Case Studies and Research Findings

  • Synthesis and Initial Evaluation : A study focused on synthesizing various oxadiazole derivatives reported that modifications to the oxadiazole core could significantly enhance biological activity while maintaining low toxicity levels .
  • In Vivo Efficacy : In vivo studies involving structurally similar compounds have shown promising results in animal models for conditions such as fibrosis and inflammation . These findings warrant further investigation into the therapeutic applications of this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid and its derivatives?

  • Methodology : The compound can be synthesized via solvent-free reductive amination or nucleophilic substitution. For example, intermediate methyl esters (e.g., Methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate) are treated with hydrazine hydrate under reflux in ethanol, followed by reaction with aldehydes in solvent-free conditions using NaBH₄ and boric acid as catalysts . Amidation reactions, as demonstrated in PCT applications, involve coupling carboxylic acids (e.g., 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid) with amines using T3P (propane phosphonic acid anhydride) and triethylamine in DMF .
  • Key Considerations : Monitor reaction progress via TLC (chloroform:methanol, 7:3) and optimize purification using reverse-phase chromatography or recrystallization .

Q. How can structural characterization of this compound be reliably performed?

  • Analytical Techniques :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve stereochemistry and confirm the oxadiazole-thioether linkage .
  • Mass spectrometry : High-resolution ESI-MS (e.g., m/z 204.0706 for exact mass) validates molecular weight and fragmentation patterns .
  • NMR : Analyze ¹H/¹³C NMR for characteristic shifts, such as the methyl group on the oxadiazole ring (~δ 2.5 ppm) and sulfanyl-linked aromatic protons .

Q. What preliminary biological activity data exist for this compound?

  • Findings : Derivatives of 5-methyl-1,2,4-oxadiazole have shown potential in cancer and viral infection therapeutics. For example, structural analogs inhibit platelet aggregation or act as O-GlcNAcase (OGA) inhibitors, as seen in Eli Lilly’s patent for thiazole-linked derivatives .
  • Assay Design : Use in vitro enzyme inhibition assays (e.g., OGA activity measured via fluorogenic substrates) and cell-based viability tests (e.g., MTT assays) to evaluate efficacy .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the oxadiazole ring) affect bioactivity and pharmacokinetics?

  • Case Study : Replacing the 5-methyl group with trifluoromethyl (e.g., 5-trifluoromethyl-1,2,4-oxadiazol-3-yl) enhances metabolic stability but may reduce solubility. Positional isomerism (3- vs. 5-methyl substitution) alters binding affinity to targets like thrombin receptors .
  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, followed by in vitro ADME studies (e.g., microsomal stability assays) .

Q. What strategies resolve contradictions in crystallographic data vs. computational modeling for this compound?

  • Approach : When discrepancies arise (e.g., bond length deviations >0.05 Å), re-validate experimental data using high-resolution synchrotron X-ray sources. Cross-check with DFT calculations (e.g., B3LYP/6-31G*) to reconcile electronic effects .
  • Example : SHELX refinement of twinned crystals may require alternative space group assignments or twin-law corrections .

Q. How can solvent-free synthesis improve yield and sustainability for scaled-up production?

  • Optimization : Mechanochemical grinding (mortar/pestle) reduces solvent waste and enhances reaction efficiency. For instance, solvent-free reductive amination achieves >85% yield for acetohydrazide derivatives .
  • Challenges : Control exothermic reactions by incremental reagent addition and monitor temperature to avoid decomposition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.